Cas no 827-52-1 (Phenylcyclohexane)

Phenylcyclohexane structure
Phenylcyclohexane structure
Product Name:Phenylcyclohexane
CAS-Nr.:827-52-1
MF:C12H16
MW:160.255443572998
MDL:MFCD00001451
CID:40018
PubChem ID:13229
Update Time:2025-05-24

Phenylcyclohexane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cyclohexylbenzene
    • CHB
    • PHENYLCYCLOHEXANE
    • 1,1'-Biphenyl, 1,2,3,4,5,6-hexahydro-
    • 4-cyclohexylbenzene
    • Cyclohexane, phenyl-
    • cyclohexyl-benzen
    • Hexahydrobiphenyl
    • santosol360
    • Benzene, cyclohexyl-
    • CYCLOHEXYBENZENE (CHB)
    • Cyclohexylbenzol
    • Cyclohexylbenzoyl
    • 2-Phenylcyclohexane
    • 3-Phenylcyclohexane
    • Cyclohexyl-benzene
    • 1-Ph-cyclohexane
    • 4-phenylcyclohexane
    • Cyclohexylbenzen
    • monocyclohexylbenzene
    • PHENYLCYCLOHEXAN
    • Cyclohexyl benzene
    • Santosol 360
    • IGARGHRYKHJQSM-UHFFFAOYSA-N
    • Cyclohexylbenzene, 98%
    • WLN: L6TJ AR
    • 1, 1,2,3,4,5,6-hexahydro-
    • PubChem1895
    • Phenylcyclohexa
    • Cyclohexylbenzene (ACI)
    • 1,1′-Biphenyl, 1,2,3,4,5,6-hexahydro-
    • NSC 40473
    • NSC 69101
    • MFCD00001451
    • NSC69101
    • BRN 1906803
    • EINECS 212-572-0
    • NCIOpen2_001732
    • AI3-05776
    • Q2198030
    • DS-18628
    • NSC98371
    • InChI=1/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H
    • UNII-TRJ2SXT894
    • A840426
    • 19016-95-6
    • CS-W016155
    • J-520169
    • AKOS000447071
    • TRJ2SXT894
    • EC 212-572-0
    • DTXSID3061188
    • 827-52-1
    • Phenylcyclohexane, >=97%
    • NSC40473
    • NSC-98371
    • 4-05-00-01424 (Beilstein Handbook Reference)
    • EN300-20865
    • NS00007792
    • F0001-2120
    • CHEMBL3278514
    • NSC-40473
    • Phenylcyclohexane, >=99%, acid < 200 ppm, H2O < 100 ppm
    • NSC-69101
    • FT-0624221
    • Cyclohexane, phenyl
    • benzene, cyclohexyl
    • DTXCID3048318
    • 1,1'Biphenyl, 1,2,3,4,5,6hexahydro
    • 4Cyclohexylbenzene
    • DB-038187
    • Phenylcyclohexane
    • MDL: MFCD00001451
    • Inchi: 1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
    • InChI-Schlüssel: IGARGHRYKHJQSM-UHFFFAOYSA-N
    • Lächelt: C1C=CC(C2CCCCC2)=CC=1
    • BRN: 1906803

Berechnete Eigenschaften

  • Genaue Masse: 160.12500
  • Monoisotopenmasse: 160.125200510g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 116
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topologische Polaroberfläche: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Farblose ölige Flüssigkeit mit aromatischem Geschmack.
  • Dichte: 0.95 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 4-7 °C (lit.)
  • Siedepunkt: 239-240 °C(lit.)
  • Flammpunkt: Fahrenheit: 177.8° f< br / >Celsius: 81° C< br / >
  • Brechungsindex: n20/D 1.526(lit.)
  • Löslichkeit: INSOLUBLE
  • Wasserteilungskoeffizient: Unlöslich
  • Stabilität/Haltbarkeit: Stable. Flammable. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 3.73430
  • Löslichkeit: Unlöslich in Wasser und Glycerin, kann es mit den meisten organischen Lösungsmitteln wie Ethanol, Ether, Aceton, Benzol, Tetrachlorid usw. mischbar sein.
  • λ max: 260(Cyclohexane)(lit.)

Phenylcyclohexane Sicherheitsinformationen

  • Symbol: GHS07 GHS09
  • Prompt:gefährlich
  • Signalwort:Warning
  • Gefahrenhinweis: H302,H315,H319,H410
  • Warnhinweis: P273,P305+P351+P338,P501
  • Transportnummer gefährlicher Stoffe:UN 3082 9/PG 3
  • WGK Deutschland:2
  • Code der Gefahrenkategorie: 22-36/38-50/53
  • Sicherheitshinweise: S26-S60-S61
  • RTECS:CZ1330000
  • Identifizierung gefährlicher Stoffe: Xn N
  • Sicherheitsbegriff:9
  • Verpackungsgruppe:III
  • Risikophrasen:R22; R36/38; R50/53
  • PackingGroup:III
  • Gefahrenklasse:9
  • TSCA:Yes

Phenylcyclohexane Zolldaten

  • HS-CODE:2902909090
  • Zolldaten:

    China Zollkodex:

    2902909090

    Übersicht:

    29029090. Andere aromatische Kohlenwasserstoffe. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:2.0%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten

    Zusammenfassung:

    29029090 andere aromatische Kohlenwasserstoffe. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%

Phenylcyclohexane Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P816266-500ml
Phenylcyclohexane
827-52-1 98%
500ml
1,249.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C104809-25G
Phenylcyclohexane
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25g
¥445.75 2023-11-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C104809-100G
Phenylcyclohexane
827-52-1
100g
¥822.44 2023-11-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P61220-100g
Cyclohexylbenzene
827-52-1
100g
¥56.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P61220-500g
Cyclohexylbenzene
827-52-1
500g
¥256.0 2021-09-08
TRC
C988390-1g
Cyclohexyl-benzene
827-52-1
1g
$ 125.00 2022-06-06
TRC
C988390-2.5g
Cyclohexyl-benzene
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$ 260.00 2022-06-06
TRC
C988390-10g
Cyclohexyl-benzene
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$ 400.00 2022-06-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018624-100ml
Phenylcyclohexane
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100ml
¥77 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018624-25ml
Phenylcyclohexane
827-52-1 98%
25ml
¥34 2024-05-21

Phenylcyclohexane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ;  8 h, 2 MPa, 110 °C
Referenz
Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalysts
Ji, Gang; Wen, Langyou; Gao, Liang; Xia, Yuetong; Dong, Minghui; et al, Shiyou Xuebao, 2020, 36(1), 70-77

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Pyridinium, 1-methyl-, methyl sulfate (1:1) ;  60 min, 50 °C
Referenz
Synthesis of cyclohexylbenzene using pyridine-based ionic liquid /p-toluenesulfonic acid systems
Zong, Qian-shou; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2014, 28(4), 924-927

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Pinacolborane ,  1403650-59-8 Solvents: Benzene-d6 ;  1 atm, 77 K; 3 h, 4 atm, 50 °C
Referenz
Air-Stable α-Diimine Nickel Precatalysts for the Hydrogenation of Hindered, Unactivated Alkenes
Leonard, Nadia G.; et al, ACS Catalysis, 2018, 8(1), 342-348

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethanol ,  Water ;  2 h, 35 psi, 25 °C
Referenz
Pd-activated carbon catalysts for hydrogenation and Suzuki reactions
Guillen, Elena; et al, Applied Catalysis, 2009, 368(1-2), 113-120

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  250 min, 1 MPa, 343 K
Referenz
Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni
Lu, Lianhai; et al, ChemCatChem, 2009, 1(3), 369-371

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  90 min, 40 °C; 10 min, 40 °C
Referenz
Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts
Ghorai, Sujit K.; et al, Organic Letters, 2012, 14(4), 1066-1069

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: (OC-6-43)-[N,N-Bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-2-pyridinemethanami… Solvents: Tetrahydrofuran ;  30 min, rt; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands in the cross-coupling of aryl Grignard with alkyl halides
Xue, Fei; et al, Dalton Transactions, 2011, 40(35), 8935-8940

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(12), 3686-3687

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(12), 3686-3687

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: 1H-Benzimidazolium, 1,3-bis[[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-… Solvents: Diethyl ether ;  2 min, 0 °C; 120 min, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(III) complexes bearing a bis(phenol)-functionalized benzimidazolium cation
Xia, Chong-Liang; et al, Organic & Biomolecular Chemistry, 2013, 11(46), 8135-8144

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(12), 3686-3687

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  30 min, -40 °C; -40 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Expedient iron-catalyzed coupling of alkyl, benzyl, and allyl halides with arylboronic esters
Bedford, Robin B.; et al, Chemistry - A European Journal, 2014, 20(26), 7935-7938

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Visible-Light-Promoted Iron-Catalyzed C(sp2)-C(sp3) Kumada Cross-Coupling in Flow
Wei, Xiao-Jing; et al, Angewandte Chemie, 2019, 58(37), 13030-13034

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Methanol ,  Magnesium Catalysts: Palladium Solvents: Methanol ;  24 h, 20 °C
Referenz
Mechanistic study of a Pd/C-catalyzed reduction of aryl sulfonates using the Mg-MeOH-NH4OAc system
Mori, Akinori; et al, Chemistry - A European Journal, 2007, 13(5), 1432-1441

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  40 min, 50 °C
Referenz
Palladium Nanoparticle-Decorated Porous Metal-Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions
Mohammadi, Leila ; et al, ACS Omega, 2023, 8(18), 16395-16410

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  N1,N1,N2,N2-Tetrakis[(diphenylphosphino)methyl]-1,2-cyclohexanediamine Solvents: Dimethylformamide ;  0.5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ;  6 h, 60 °C
Referenz
A new tetraphosphine and its application in Pd-catalyzed Suzuki cross-coupling reaction
Zhang, Yu; et al, Youji Huaxue, 2012, 32(4), 790-793

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,7-Diphenyl-1,10-phenanthroline Solvents: (±)-2-Butanol ;  10 min, rt
1.2 5 h, 60 °C
Referenz
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides
Zhou, Jianrong; et al, Journal of the American Chemical Society, 2004, 126(5), 1340-1341

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate
Referenz
Cyclohexylation of benzene
Saha, Manoranjan; et al, Bangladesh Journal of Scientific and Industrial Research, 1998, 33(4), 532-534

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Comparative study of alumina- and carbon-supported catalysts for hydrogenolysis and hydrogenation of model compounds and coal-derived liquids
Groot, Cornelis K.; et al, Industrial & Engineering Chemistry Product Research and Development, 1986, 25(4), 522-30

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Triethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (tin(IV) ion-exchanged or proton-exchanged) Solvents: Dichloromethane ;  1 h, reflux
Referenz
Deoxygenation of tertiary and secondary benzylic alcohols into alkanes with triethylsilane catalyzed by solid acid tin(IV) ion-exchanged montmorillonite
Tandiary, Michael Andreas; et al, Tetrahedron Letters, 2014, 55(30), 4160-4162

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane ,  Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 70 °C
Referenz
Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional Groups
Cook, Adam; et al, ACS Catalysis, 2021, 11(21), 13337-13347

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Ammonia
Referenz
Transformations of phenyl- and benzylcyclobutanes in the presence of aluminum bromide
Finkel'shtein, E. Sh.; et al, Neftekhimiya, 1980, 20(1), 75-81

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride
Referenz
Friedel-Crafts alkylation reactions of benzene with amide bond containing compounds
Chung, Kun Hoe; et al, Tetrahedron Letters, 1994, 35(18), 2913-14

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Benzene
Referenz
Friedel-Crafts Cyclohexylation of Arenes with 1,3-dicyclohexylcarbodiimide (DCC)
Kim, Jae Nyoung; et al, Tetrahedron Letters, 1994, 35(6), 903-4

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Diisobutylaluminum hydride ,  Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, iron(2+) salt (2:1) Solvents: Toluene ;  3 h, 2 bar, 20 °C
Referenz
Alkene Hydrogenations by Soluble Iron Nanocluster Catalysts
Gieshoff, Tim N.; et al, Angewandte Chemie, 2017, 56(13), 3585-3589

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Isopropanol Catalysts: Nickel Solvents: Isopropanol ;  6 h, 82 °C
Referenz
Catalyzed transfer hydrogenation by 2-propanol for highly selective PAHs reduction
Philippov, A. A.; et al, Catalysis Today, 2021, 379, 15-22

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referenz
Preparation of Raney nickel catalysts and their use under conditions comparable with those for platinum and palladium catalysts
Adkins, Homer; et al, Journal of the American Chemical Society, 1948, 70, 695-8

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
Nakamura, Masaharu; et al, Synlett, 2005, (11), 1794-1798

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
Nakamura, Masaharu; et al, Synlett, 2005, (11), 1794-1798

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Catalysts: Cobalt chloride (CoCl2) ,  trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine Solvents: Tetrahydrofuran ;  15 min, 25 °C
Referenz
Cobalt(diamine)-Catalyzed Cross-coupling Reaction of Alkyl Halides with Arylmagnesium Reagents: Stereoselective Constructions of Arylated Asymmetric Carbons and Application to Total Synthesis of AH13205
Ohmiya, Hirohisa; et al, Journal of the American Chemical Society, 2006, 128(6), 1886-1889

Herstellungsverfahren 31

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Tetrahydrofuran ;  0 °C; 45 min, 0 °C; 0 °C → rt
1.2 Catalysts: Dichloro(1,10-phenanthroline-κN1,κN10)cobalt ;  6 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Cobalt-catalyzed cross-coupling reactions of aryl- and alkylaluminum derivatives with (hetero)aryl and alkyl bromides
Dilauro, Giuseppe; et al, Chemical Communications (Cambridge, 2021, 57(81), 10564-10567

Herstellungsverfahren 32

Reaktionsbedingungen
1.1 Catalysts: Stereoisomer of bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazo… Solvents: Tetrahydrofuran ;  rt → -30 °C
1.2 1 h, -30 °C → 23 °C
1.3 Reagents: Oxalic acid Solvents: Water
Referenz
Mechanistic Studies of Catalytic Carbon-Carbon Cross-Coupling by Well-Defined Iron NHC Complexes
Przyojski, Jacob A.; et al, ACS Catalysis, 2015, 5(10), 5938-5946

Herstellungsverfahren 33

Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, (T-4)-tetrachloroferrate… Solvents: Diethyl ether ;  20 min, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
An efficient and recyclable iron(III)-containing imidazolium salt catalyst for cross-coupling of aryl Grignard reagents with alkyl halides
Yan, ChunHui; et al, Chinese Science Bulletin, 2012, 57(16), 1953-1958

Herstellungsverfahren 34

Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  70 min, 70 °C
1.2 Catalysts: Ferrous chloride tetrahydrate ;  3 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Pentane ,  Water
Referenz
An unprecedented iron-catalyzed cross-coupling of primary and secondary alkyl Grignard reagents with non-activated aryl chlorides
Perry, Marc C.; et al, Tetrahedron Letters, 2012, 53(33), 4436-4439

Herstellungsverfahren 35

Reaktionsbedingungen
1.1 Reagents: Manganese Catalysts: 2,2′-Bipyridine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, rt
Referenz
Nickel-catalyzed C-N bond activation: activated primary amines as alkylating reagents in reductive cross-coupling
Yue, Huifeng; et al, Chemical Science, 2019, 10(16), 4430-4435

Herstellungsverfahren 36

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: 2,2′:6′,2′′-Terpyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ;  8 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Ni-catalyzed deaminative cross-electrophile coupling of katritzky salts with halides via C-N bond activation
Ni, Shengyang; et al, ChemRxiv, 2019, 1, 1-6

Herstellungsverfahren 37

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  60 min, 1 MPa, 40 °C
Referenz
Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts
Guo, Zhiqiang; et al, RSC Advances, 2012, 2(8), 3477-3480

Herstellungsverfahren 38

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Graphene Solvents: Methanol ;  1 h, 1 bar, 60 °C
Referenz
Highly-dispersed ultrafine Pt nanoparticles on graphene as effective hydrogenation catalysts
Sheng, Baoqiang; et al, RSC Advances, 2012, 2(13), 5520-5523

Herstellungsverfahren 39

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… Solvents: Water ;  73 min, 60 °C
Referenz
Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C-C Coupling Reaction
Mohammadi, Leila; et al, ACS Omega, 2023, 8(9), 8505-8518

Herstellungsverfahren 40

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  73 min, 70 °C
Referenz
Stabilization of Pd NPs over the surface of β-cyclodextrin incorporated UiO-66-NH2 for the C-C coupling reaction
Mohammadi, Leila; et al, RSC Advances, 2023, 13(25), 17143-17154

Herstellungsverfahren 41

Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-(phenylamino)-N-(phenylmet… Solvents: Chloroform ;  2 h, 80 °C
Referenz
(4-benzylcarbamoylphenyl)phenylammonium triflate (BCPPAT): a novel and efficient catalyst for Friedel-Crafts alkylation of aromatic compounds with benzyl or cyclohexyl alcohols
Lei, Ming; et al, Youji Huaxue, 2003, 23(5), 438-440

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sfd14772
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